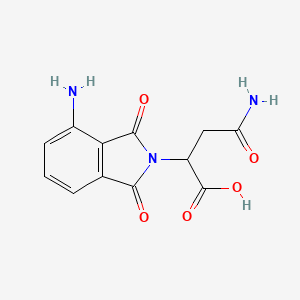
4-Amino-2-(4-amino-1,3-dioxo-2-isoindolinyl)-4-oxobutanoic Acid
Cat. No. B8413638
M. Wt: 277.23 g/mol
InChI Key: XYCTTXSUXYHEGZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US06380239B1
Procedure details


A mixture of 2-(4-nitro-1,3-dioxoisoindolin-2-yl)-3-carbamoylpropanoic acid (7.5 mmol) and 10% Pd/C (200 mg) in 20 ml of dimethylformamide is treated with 60 psi of hydrogen in a Parr shaker to afford 2-(4-amino-1,3-dioxoisoindolin-2-yl)-3-carbamoylpropanoic acid.
Name
2-(4-nitro-1,3-dioxoisoindolin-2-yl)-3-carbamoylpropanoic acid
Quantity
7.5 mmol
Type
reactant
Reaction Step One




Identifiers


|
REACTION_CXSMILES
|
[N+:1]([C:4]1[CH:12]=[CH:11][CH:10]=[C:9]2[C:5]=1[C:6](=[O:22])[N:7]([CH:14]([CH2:18][C:19](=[O:21])[NH2:20])[C:15]([OH:17])=[O:16])[C:8]2=[O:13])([O-])=O.[H][H]>CN(C)C=O.[Pd]>[NH2:1][C:4]1[CH:12]=[CH:11][CH:10]=[C:9]2[C:5]=1[C:6](=[O:22])[N:7]([CH:14]([CH2:18][C:19](=[O:21])[NH2:20])[C:15]([OH:17])=[O:16])[C:8]2=[O:13]
|
Inputs


Step One
|
Name
|
2-(4-nitro-1,3-dioxoisoindolin-2-yl)-3-carbamoylpropanoic acid
|
|
Quantity
|
7.5 mmol
|
|
Type
|
reactant
|
|
Smiles
|
[N+](=O)([O-])C1=C2C(N(C(C2=CC=C1)=O)C(C(=O)O)CC(N)=O)=O
|
|
Name
|
|
|
Quantity
|
20 mL
|
|
Type
|
solvent
|
|
Smiles
|
CN(C=O)C
|
|
Name
|
|
|
Quantity
|
200 mg
|
|
Type
|
catalyst
|
|
Smiles
|
[Pd]
|
Conditions


Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Outcomes


Product
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
NC1=C2C(N(C(C2=CC=C1)=O)C(C(=O)O)CC(N)=O)=O
|
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
